1-(3-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(3-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring bearing a fluoro and hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Ring: The phenyl ring is introduced via coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl ring is reacted with a halogenated cyclopentane derivative.
Functional Group Substitution: The fluoro and hydroxy groups are introduced through selective halogenation and hydroxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or cell proliferation, through binding to specific targets and altering their function.
Comparison with Similar Compounds
- 1-(3-Fluoro-4-hydroxyphenyl)cyclohexane-1-carboxylic acid
- 1-(3-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkane ring (cyclopentane vs. cyclohexane vs. cyclopropane).
- Chemical Properties: These structural differences can influence the compound’s reactivity, stability, and interaction with molecular targets.
- Unique Features: 1-(3-Fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid’s specific ring size and functional group arrangement may confer unique biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C12H13FO3 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
1-(3-fluoro-4-hydroxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c13-9-7-8(3-4-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7,14H,1-2,5-6H2,(H,15,16) |
InChI Key |
PIOFZUSCIOYPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)O)F)C(=O)O |
Origin of Product |
United States |
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